Product packaging for 6-Bromo-2,2-dimethylhexanenitrile(Cat. No.:CAS No. 53545-96-3)

6-Bromo-2,2-dimethylhexanenitrile

Cat. No.: B1587143
CAS No.: 53545-96-3
M. Wt: 204.11 g/mol
InChI Key: BBBNHHFFABZOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2,2-dimethylhexanenitrile is a useful research compound. Its molecular formula is C8H14BrN and its molecular weight is 204.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14BrN B1587143 6-Bromo-2,2-dimethylhexanenitrile CAS No. 53545-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,2-dimethylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN/c1-8(2,7-10)5-3-4-6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBNHHFFABZOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405069
Record name 6-Bromo-2,2-dimethylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53545-96-3
Record name 6-Bromo-2,2-dimethylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53545-96-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6 Bromo 2,2 Dimethylhexanenitrile

Established Reaction Pathways and Precursor Utilization

The construction of 6-Bromo-2,2-dimethylhexanenitrile can be envisioned via two primary retrosynthetic disconnections: one involving the late-stage introduction of the bromine atom and the other building the carbon chain with a pre-existing bromide.

Bromination of Alkyl Nitrile Precursors

A logical synthetic route involves the selective bromination of 2,2-dimethylhexanenitrile. This approach leverages the reactivity of C-H bonds towards radical halogenation.

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator, is a well-established method for the selective bromination of allylic and benzylic positions. While the target molecule lacks these functionalities, the principles of radical chain reactions can be applied to the bromination of alkanes. The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to generate radicals. These radicals then abstract a hydrogen atom from the substrate to form an alkyl radical. This radical subsequently reacts with a bromine source to yield the brominated product and a new radical to propagate the chain.

In the case of 2,2-dimethylhexanenitrile, the desired reaction is the abstraction of a hydrogen atom from the terminal methyl group (C6). However, radical bromination is known to be selective, favoring the formation of the most stable radical intermediate. The order of stability for alkyl radicals is tertiary > secondary > primary. Therefore, bromination would preferentially occur at a tertiary or secondary carbon if present and accessible. In 2,2-dimethylhexanenitrile, there are primary hydrogens at C1, C6, and the two methyl groups at C2, and secondary hydrogens at C3, C4, and C5. The gem-dimethyl group at the C2 position introduces steric hindrance, which could influence the regioselectivity of the bromination. While bromination at the terminal C6 position is the target, competing reactions at other positions, particularly the secondary carbons, are possible, potentially leading to a mixture of isomers.

The choice of solvent and initiator is critical in controlling the outcome of NBS-mediated radical brominations. Non-polar solvents like carbon tetrachloride (CCl₄) and dichloromethane (DCM) are commonly used as they are relatively inert under radical conditions. CCl₄ has historically been a solvent of choice for these reactions.

The initiator, typically AIBN or benzoyl peroxide, is used in catalytic amounts to start the radical chain reaction upon thermal or photochemical decomposition. The low concentration of bromine radicals generated from NBS helps to suppress ionic side reactions. The reaction is typically carried out under reflux conditions to promote the decomposition of the initiator and the propagation of the radical chain.

Parameter Influence on Radical Bromination
N-Bromosuccinimide (NBS) Provides a low, constant concentration of bromine radicals, minimizing ionic side reactions.
AIBN (Initiator) Initiates the radical chain reaction upon thermal or photochemical decomposition.
Carbon Tetrachloride (CCl₄) A non-polar, inert solvent that solubilizes the reactants and facilitates the radical process.
Dichloromethane (DCM) An alternative non-polar, inert solvent to CCl₄.

Nucleophilic Substitution Strategies for Carbon-Carbon Bond Formation

An alternative synthetic approach involves the formation of the C-C bond between the isobutyronitrile moiety and a four-carbon chain already containing the bromine atom. This strategy relies on the nucleophilic character of the carbanion generated from isobutyronitrile.

This method involves the alkylation of isobutyronitrile with a suitable 1,4-dihaloalkane, such as 1,4-dibromobutane. A strong base is required to deprotonate the α-carbon of isobutyronitrile, generating a nucleophilic carbanion. This carbanion then attacks one of the electrophilic carbons of the 1,4-dibromobutane in a nucleophilic substitution reaction (SN2), displacing a bromide ion and forming the desired carbon-carbon bond.

To achieve mono-alkylation and prevent the formation of a symmetrical dialkylated product, the stoichiometry of the reactants is crucial. Using an excess of the dibromoalkane can favor the formation of the desired this compound. Phase-transfer catalysis (PTC) is often employed in such reactions to facilitate the interaction between the aqueous base and the organic reactants, leading to higher yields and milder reaction conditions. crdeepjournal.org Common phase-transfer catalysts include quaternary ammonium salts like tetrabutylammonium bromide (TBAB). biomedres.us

An example of a similar reaction is the cycloalkylation of phenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis conditions, which has been studied kinetically. researchgate.net While phenylacetonitrile is more acidic than isobutyronitrile due to the phenyl group's ability to stabilize the negative charge, the general principle of the reaction is applicable.

A study on the alkylation of hydantoins using phase-transfer catalysis demonstrated the successful use of 1,4-dibromobutane to form a spirocyclic product through double alkylation. google.com This highlights the feasibility of using dibromoalkanes as alkylating agents in phase-transfer catalyzed reactions.

Reactant/Condition Role in the Reaction
Isobutyronitrile The source of the nucleophilic carbanion after deprotonation.
1,4-Dibromobutane The electrophile that provides the four-carbon chain and the terminal bromine.
Strong Base (e.g., NaOH) Deprotonates isobutyronitrile to generate the carbanion.
Phase-Transfer Catalyst (e.g., TBAB) Facilitates the transfer of the hydroxide (B78521) ion to the organic phase and the carbanion to the electrophile. biomedres.us

The mechanism of the base-mediated alkylation of isobutyronitrile with a dibromoalkane proceeds through several key steps. First, the base abstracts a proton from the α-carbon of isobutyronitrile, forming a resonance-stabilized carbanion. This carbanion is the key nucleophile in the reaction.

The carbanion then attacks one of the carbon atoms of the 1,4-dibromobutane that is bonded to a bromine atom. This is a classic SN2 reaction, where the nucleophile attacks the electrophilic carbon, and the bromide ion acts as the leaving group. This step results in the formation of the desired this compound.

A potential side reaction is the further reaction of the product with another molecule of the isobutyronitrile carbanion, leading to a dialkylated product. This can be minimized by controlling the reaction conditions, such as the stoichiometry of the reactants. Another possible side reaction is the elimination of HBr from the 1,4-dibromobutane under the basic conditions, which would lead to the formation of unsaturated byproducts. The choice of a non-nucleophilic, sterically hindered base can sometimes help to suppress elimination reactions.

The use of a phase-transfer catalyst facilitates the reaction by bringing the reactants together at the interface of the two phases (typically an aqueous phase containing the base and an organic phase containing the nitrile and the dibromoalkane). The quaternary ammonium cation of the catalyst pairs with the hydroxide anion, transporting it into the organic phase to deprotonate the nitrile. The resulting nitrile carbanion then pairs with the catalyst's cation and reacts with the dibromoalkane.

Optimization of Reaction Conditions and Isolation Procedures

The efficiency and success of the synthesis of this compound are critically dependent on the careful optimization of reaction conditions and the implementation of effective isolation and purification procedures.

Factors Affecting Yield and Purity in this compound Synthesis

The yield and purity of the final product are influenced by several key parameters inherent to SN2 reactions. brainkart.comuci.edulibretexts.orglibretexts.orguci.edunih.gov These factors must be meticulously controlled to favor the desired monosubstitution product and minimize the formation of byproducts, such as the disubstituted product from the reaction of the initially formed product with another equivalent of the isobutyronitrile anion.

Key Factors for Optimization:

Choice of Base: A strong, non-nucleophilic base is essential for the efficient deprotonation of isobutyronitrile without competing in the subsequent substitution reaction. Common choices include lithium diisopropylamide (LDA) or sodium hydride (NaH).

Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. brainkart.comlibretexts.org

Temperature: The reaction temperature must be carefully controlled. The initial deprotonation is typically carried out at low temperatures (e.g., -78 °C with LDA in THF) to prevent side reactions. The subsequent alkylation step may be allowed to warm to room temperature.

Stoichiometry of Reactants: The molar ratio of the reactants is a critical factor. Using a controlled excess of the dihaloalkane can favor monosubstitution. Conversely, an excess of the nucleophile would increase the likelihood of disubstitution.

Reaction Time: The reaction needs to be monitored to determine the optimal time for completion. Insufficient time will lead to low conversion, while excessively long reaction times may promote the formation of byproducts.

Interactive Data Table: Factors Affecting Yield and Purity

FactorConditionExpected Outcome on YieldExpected Outcome on PurityRationale
Base Strong, non-nucleophilic (e.g., LDA)HighHighEfficiently generates the nucleophile without competing in the substitution.
Weaker baseLowLowIncomplete deprotonation of the starting nitrile.
Solvent Polar aprotic (e.g., THF, DMF)HighHighFavors SN2 mechanism by solvating the counter-ion of the base.
Protic (e.g., Ethanol)LowLowCan protonate the nucleophile, reducing its effectiveness.
Temperature Low initial, then gradual warmingHighHighControls the rate of reaction and minimizes side reactions.
High temperatureModerateLowMay lead to elimination reactions and other side products.
Reactant Ratio Excess 1,4-dibromobutaneHigh (for monosubstitution)HighStatistically favors the reaction of the nucleophile with a fresh molecule of the dihalide.
Excess isobutyronitrile anionLow (for monosubstitution)LowIncreases the probability of the product reacting further to form a disubstituted product.

Advanced Purification Techniques for Reaction Products (e.g., Column Chromatography, Recrystallization)

Following the reaction, the crude product mixture will likely contain unreacted starting materials, the desired monosubstituted product, the disubstituted byproduct, and other impurities. Therefore, effective purification is essential to isolate this compound in high purity.

Column Chromatography: This is a powerful technique for separating compounds based on their polarity. youtube.com For the purification of this compound, a silica gel column would be appropriate. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, would be used. The less polar 1,4-dibromobutane would elute first, followed by the desired product, and finally the more polar disubstituted byproduct. The fractions would be collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Recrystallization: If the synthesized this compound is a solid at room temperature, recrystallization can be an effective purification method. mt.comlibretexts.orgpitt.edurochester.edulibretexts.org This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. The ideal solvent would dissolve the compound well at an elevated temperature but poorly at a low temperature. Upon cooling a hot, saturated solution, the desired compound will crystallize out, leaving the impurities in the solution. The choice of solvent is critical and may require some experimentation with common organic solvents like ethanol, methanol, or hexane.

Interactive Data Table: Purification Techniques

TechniquePrinciple of SeparationApplication for this compoundKey Parameters to Optimize
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel).Separation of the desired product from unreacted starting materials and byproducts based on polarity differences.Stationary phase (silica gel), mobile phase (solvent system, e.g., hexane/ethyl acetate gradient), column dimensions.
Recrystallization Difference in solubility of the compound and impurities in a solvent at varying temperatures.Purification of the solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Choice of solvent, cooling rate, final temperature.

Reactivity Profiles and Transformational Chemistry of 6 Bromo 2,2 Dimethylhexanenitrile

Haloalkane Reactivity: Nucleophilic Substitution Chemistry

The presence of a bromine atom on a primary carbon makes 6-Bromo-2,2-dimethylhexanenitrile susceptible to nucleophilic substitution reactions. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group.

Substitution of the Bromine Atom with Diverse Nucleophiles (e.g., Hydroxide (B78521), Amines, Thiols)

The bromine atom in this compound can be readily displaced by a variety of nucleophiles. This allows for the introduction of different functional groups at the 6-position.

With Hydroxide: Reaction with hydroxide ions (⁻OH) leads to the formation of the corresponding alcohol, 6-hydroxy-2,2-dimethylhexanenitrile.

With Amines: Ammonia and primary or secondary amines are effective nucleophiles that can displace the bromide to yield primary, secondary, or tertiary amines, respectively. libretexts.org However, the reaction of alkyl halides with amines can sometimes lead to multiple alkylations, reducing the selectivity for the desired product. nih.gov A common strategy to avoid overalkylation when synthesizing primary amines is to use the azide ion (N₃⁻) as the nucleophile, followed by reduction. libretexts.org

With Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and react with primary alkyl halides to form thioethers.

These nucleophilic substitution reactions expand the synthetic utility of this compound, enabling the synthesis of a wide array of derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Product Functional Group
Hydroxide (⁻OH) Alcohol (-OH)
Ammonia (NH₃) Primary Amine (-NH₂)
Primary Amine (R-NH₂) Secondary Amine (-NHR)
Thiol (R-SH) Thioether (-SR)
Azide (N₃⁻) Azide (-N₃)

Mechanistic Investigations of Nucleophilic Displacements at the Primary Alkyl Bromide Center

The nucleophilic substitution at the primary alkyl bromide center of this compound predominantly proceeds through an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. byjus.com

Key features of the Sₙ2 mechanism include:

A Concerted Process: The reaction occurs in a single step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. libretexts.org This leads to an inversion of stereochemistry if the carbon were chiral.

Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the alkyl halide and the nucleophile. pressbooks.pub

Primary alkyl halides, like this compound, favor the Sₙ2 pathway because there is less steric hindrance around the reaction center, allowing for the backside attack of the nucleophile. libretexts.org The alternative Sₙ1 mechanism, which involves a carbocation intermediate, is less favored for primary halides due to the instability of the corresponding primary carbocation. byjus.com

Nitrile Functional Group Transformations

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo various transformations, including oxidation, reduction, and hydrolysis.

Oxidation Pathways Leading to Carboxylic Acids and Amides

The nitrile group can be oxidized to form carboxylic acids or amides, providing another avenue for functional group interconversion. The specific product obtained often depends on the reaction conditions and the oxidizing agent used.

Reduction Strategies for Primary Amine Formation (e.g., Lithium Aluminum Hydride)

The reduction of the nitrile group is a common and effective method for the synthesis of primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used to achieve this transformation. libretexts.org The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond, followed by workup to yield the primary amine. This two-step sequence of converting an alkyl halide to a nitrile followed by reduction is a valuable method for synthesizing primary amines with an additional carbon atom. libretexts.org

Hydrolysis Reactions of the Nitrile Moiety

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This reaction proceeds through an amide intermediate. The hydrolysis of nitriles is a fundamental transformation in organic chemistry, providing a synthetic route to carboxylic acids from alkyl halides via the corresponding nitrile.

Table 2: Transformations of the Nitrile Group

Reaction Reagents Product Functional Group
Oxidation Oxidizing Agents Carboxylic Acid (-COOH) or Amide (-CONH₂)
Reduction Lithium Aluminum Hydride (LiAlH₄) Primary Amine (-CH₂NH₂)
Hydrolysis H₃O⁺ or OH⁻/H₂O Carboxylic Acid (-COOH)

Organometallic Intermediates from this compound

The transformation of the carbon-bromine bond in this compound into a carbon-metal bond opens up a versatile range of synthetic possibilities. The formation of organometallic intermediates, such as organozinc and organolithium species, converts the otherwise electrophilic carbon atom adjacent to the bromine into a nucleophilic center, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Functionalized Zinc Reagents via Magnesium Insertion

The preparation of organozinc reagents from alkyl bromides like this compound can be effectively achieved through a magnesium insertion process in the presence of zinc chloride. This method is particularly advantageous for creating functionalized organozinc compounds that exhibit high reactivity and functional group tolerance.

The successful synthesis of functionalized organozinc reagents often relies on the strategic use of additives, namely zinc chloride (ZnCl₂) and lithium chloride (LiCl). In the context of a Barbier-type reaction, where an organic halide is treated with a metal in the presence of an electrophile, the use of magnesium turnings to activate an alkyl bromide like this compound in the presence of ZnCl₂ and LiCl is a powerful approach.

The primary role of ZnCl₂ is to act as a trapping agent for the highly reactive Grignard reagent that is formed in situ from the reaction of the alkyl bromide with magnesium. This immediate transmetalation from the more reactive organomagnesium intermediate to the less reactive but more chemoselective organozinc species is crucial for the preservation of sensitive functional groups that might otherwise react with the Grignard reagent.

Lithium chloride plays a multifaceted role in these reactions. It is known to break down the polymeric aggregates of organometallic species, leading to the formation of more soluble and reactive monomeric or dimeric species. nih.govresearchgate.net This enhanced solubility is critical for achieving efficient and rapid reactions. Furthermore, LiCl aids in the oxidative insertion of the metal by cleaning the metal surface, which is often passivated by a layer of oxides or other impurities. nih.govbohrium.commdpi.com The presence of LiCl has been shown to be essential for the smooth insertion of zinc into alkyl iodides and is similarly beneficial in magnesium insertion reactions, facilitating the formation of the organometallic reagent. bohrium.com

The combination of MgCl₂, which can be generated in situ, and LiCl can have an additional beneficial effect on the reactivity of the resulting zinc species. For instance, the presence of MgCl₂ has been shown to greatly enhance the reactivity of zinc compounds in subsequent reactions, such as additions to aldehydes. chemrxiv.org

The choice between using zinc dust directly or employing magnesium turnings in the presence of a zinc salt for the activation of alkyl bromides depends on several factors, including the reactivity of the halide and the desired reaction conditions.

Zinc Dust: Direct insertion of zinc dust into alkyl bromides can be challenging. While the insertion into alkyl iodides proceeds more readily, alkyl bromides often require more forcing conditions, such as higher temperatures. researchgate.net The use of highly activated zinc, such as Rieke zinc, can overcome some of these limitations, but this reagent is often more expensive. rsc.org The addition of LiCl has been a significant advancement, facilitating the insertion of zinc into organic halides under milder conditions. bohrium.comrsc.org

Magnesium Turnings: Magnesium is a more powerful reducing agent than zinc and readily inserts into a variety of alkyl bromides and even less reactive alkyl chlorides, especially in the presence of LiCl. researchgate.netrsc.org However, the resulting Grignard reagents are highly reactive and may not be compatible with sensitive functional groups like esters or nitriles.

The mixed-metal approach, using magnesium turnings in the presence of ZnCl₂ and LiCl, combines the advantages of both metals. researchgate.netacs.org The high reducing power of magnesium ensures the efficient activation of the alkyl bromide, while the in situ transmetalation to the zinc reagent provides a more functional-group-tolerant intermediate. This method allows for the smooth conversion of alkyl bromides bearing sensitive functionalities into the corresponding organozinc reagents under mild conditions. researchgate.net

FeatureZinc Dust (with LiCl)Magnesium Turnings (with ZnCl₂/LiCl)
Reactivity Moderate, effective for alkyl iodides, less so for bromidesHigh, effective for alkyl bromides and chlorides
Functional Group Tolerance HighHigh (due to in situ transmetalation)
Intermediate OrganozincOrganomagnesium (transmetalated to organozinc)
Conditions Often requires elevated temperatures for bromidesTypically mild conditions (e.g., 25 °C)

Formation of Organolithium Species for Carbon-Carbon Bond Formation

The generation of organolithium reagents from alkyl halides is a fundamental transformation in organic synthesis, providing access to highly reactive carbanionic species. For a compound like this compound, reaction with a strong reducing metal like lithium would lead to the formation of the corresponding alkyllithium reagent.

The process involves the reaction of the alkyl halide with two equivalents of lithium metal. rsc.org This reaction is typically carried out in an inert solvent such as pentane or hexane. acs.org The resulting organolithium species is a potent nucleophile and a strong base, making it highly valuable for the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.

However, the high reactivity of organolithium reagents also limits their functional group compatibility. Functional groups that are acidic or electrophilic, such as nitriles, can react with the organolithium reagent. In the case of this compound, the nitrile group would likely be attacked by the organolithium species if formed intramolecularly or by another equivalent of the organolithium reagent. Therefore, the direct formation of an organolithium reagent from this compound without protection of the nitrile group would be problematic. Alternative strategies, such as a lithium-halogen exchange at low temperatures, might offer a pathway to these reactive intermediates while potentially mitigating side reactions.

Radical Reactions and Advanced Coupling Processes

Beyond the realm of polar, organometallic reactivity, this compound can also be a substrate for radical-based transformations. These modern synthetic methods, particularly those enabled by photoredox catalysis, offer novel pathways for bond formation.

Photoredox-Mediated sp³ C–H Carboxylation Reactions Involving this compound

Photoredox catalysis has emerged as a powerful tool for the functionalization of unactivated C(sp³)–H bonds, a traditionally challenging transformation. mdpi.com These reactions often proceed through radical intermediates under mild conditions. While a specific literature example detailing the photoredox-mediated sp³ C–H carboxylation of this compound was not identified in the conducted search, the general principles of such reactions with alkyl bromides are well-established and can be extrapolated.

In a typical photoredox-mediated carboxylation of an alkyl bromide, the reaction is initiated by the single-electron reduction of the alkyl bromide by an excited photocatalyst. nih.gov This leads to the formation of an alkyl radical and the release of a bromide anion. This alkyl radical can then undergo further transformations.

One advanced strategy involves the merger of photoredox catalysis with nickel catalysis. nih.gov In such a system, the initially formed alkyl radical can be trapped by a low-valent nickel complex. This organonickel species can then undergo a process known as "chain-walking" or migratory insertion, where the nickel catalyst moves along the alkyl chain. This migration is often terminated at a less sterically hindered position, typically a primary C–H bond. Subsequent carboxylation with carbon dioxide (CO₂) can then occur at this remote position. This approach allows for the functionalization of C–H bonds that are distant from the initial site of the carbon-bromine bond. nih.gov

For a substrate like this compound, this methodology could potentially lead to the carboxylation of one of the terminal methyl groups or other positions along the alkyl chain, depending on the specific catalytic system and reaction conditions employed. The nitrile functionality is often compatible with these mild, radical-based conditions. nih.gov

The key steps in such a hypothetical transformation would be:

Excitation of a photocatalyst by visible light.

Single-electron transfer from the excited photocatalyst to the C-Br bond of this compound, generating an alkyl radical.

Interception of the alkyl radical by a nickel(0) or nickel(I) catalyst.

Potential migration of the nickel complex along the alkyl chain.

Carboxylation of the organonickel intermediate with CO₂.

Reductive elimination to afford the carboxylated product and regenerate the active nickel catalyst.

This type of reaction represents a cutting-edge approach to C–H functionalization, enabling the synthesis of complex molecules from simple precursors.

Cross-Coupling Reactions with Activated Substrates (e.g., Palladium-Catalyzed Processes)

Primary alkyl halides, like this compound, are viable substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Buchwald-Hartwig aminations. nih.govmit.edu The general mechanism for these reactions typically involves a catalytic cycle initiated by the oxidative addition of the alkyl halide to a palladium(0) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki and Negishi couplings) or coordination of an amine and subsequent deprotonation (in Buchwald-Hartwig amination), and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

A key challenge in the cross-coupling of alkyl halides is the potential for β-hydride elimination from the alkyl-palladium intermediate. However, for this compound, this is less of a concern for the initial oxidative addition product as the β-hydrogens are on the fifth carbon relative to the bromine.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerPotential Product StructureGeneral Catalyst System
Suzuki CouplingOrganoboron Reagent (e.g., R-B(OR)₂)R-(CH₂)₄C(CH₃)₂CNPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine), Base
Negishi CouplingOrganozinc Reagent (e.g., R-ZnX)R-(CH₂)₄C(CH₃)₂CNPd or Ni catalyst, Ligand
Buchwald-Hartwig AminationAmine (e.g., R¹R²NH)R¹R²N-(CH₂)₄C(CH₃)₂CNPd catalyst, Ligand (e.g., bulky phosphine), Base

This table presents potential reactions based on the known reactivity of primary alkyl bromides. Specific conditions for this compound would require experimental optimization.

The success of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. For primary alkyl bromides, bulky electron-rich phosphine ligands are often employed to promote oxidative addition and prevent side reactions. walisongo.ac.id

Alkylation of Nitroalkanes with α-Bromonitriles (General Context)

The reaction between nitroalkanes and α-bromonitriles provides a powerful method for the synthesis of β-cyanonitroalkanes, which are valuable intermediates in organic synthesis. While this compound is not an α-bromonitrile, the principles of this reaction are relevant to understanding the reactivity of the bromo-nitrile functionality in other contexts.

In a general sense, the alkylation of nitroalkanes with α-bromonitriles can be achieved under catalytic conditions, most notably using copper catalysts. libretexts.orgacs.org This method is valued for its high tolerance of various functional groups and substitution patterns. acs.org

The reaction proceeds via the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile. In the presence of a copper catalyst, a single electron transfer (SET) mechanism is proposed to occur. researchgate.net This generates a radical intermediate from the α-bromonitrile, which then couples with the nitronate anion. acs.org

Table 2: Copper-Catalyzed Alkylation of Nitroalkanes with Representative α-Bromonitriles

Nitroalkaneα-BromonitrileCatalyst SystemProductYield (%)Reference
1-Nitropropane1-BromocyclohexanecarbonitrileCuBr, Ligand, NaOtBu2-(1-Nitropropyl)cyclohexanecarbonitrile92 acs.org
Nitroethane2-Bromo-2-methylpropanenitrileCuBr, Ligand, NaOtBu2,2-Dimethyl-3-nitrobutanenitrile85 acs.org
Phenylnitromethane2-BromopropanenitrileCuBr, Ligand, NaOtBu3-Nitro-2-phenylbutanenitrile78 acs.org

This table is illustrative of the general reaction and does not include this compound.

The resulting β-cyanonitroalkanes are versatile synthetic intermediates. The nitro and cyano groups can be selectively transformed into other functionalities, such as amines and carboxylic acids, providing access to a wide range of more complex molecules. acs.org

Applications in Complex Organic Synthesis and Materials Science

Utility as a Core Building Block for Polyfunctional Molecules

6-Bromo-2,2-dimethylhexanenitrile serves as a valuable synthon for introducing specific structural motifs into larger molecules. The presence of two distinct reactive sites—the electrophilic carbon of the C-Br bond and the nitrile group, which can be transformed into various functionalities—provides chemists with orthogonal handles for sequential or one-pot modifications.

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis due to the steric hindrance involved. nih.gov Molecules containing these motifs are prevalent in numerous bioactive natural products and pharmaceuticals. nih.gov this compound is a particularly useful building block in this context as it already possesses a pre-formed quaternary carbon at the C2 position, courtesy of the gem-dimethyl group.

The primary utility of this compound is not in forming the quaternary center itself, but in introducing this C(CH₃)₂ motif into a larger molecular framework. The terminal bromide allows for alkylation of a wide range of nucleophiles, while the nitrile group can be elaborated into amines, carboxylic acids, or ketones. This dual functionality enables the integration of the quaternary center into diverse molecular scaffolds. For instance, the bromide can be displaced by a carbanion, and the nitrile can subsequently be hydrolyzed, effectively elongating a carbon chain while incorporating the gem-dimethyl group.

Table 1: Synthetic Transformations Utilizing the Functional Groups of this compound

Functional Group Reaction Type Reagent Example(s) Resulting Functionality
Alkyl Bromide Nucleophilic Substitution Grignard Reagents (R-MgBr), Enolates C-C Bond Formation
Sodium Azide (NaN₃) Azide
Primary/Secondary Amines Tertiary/Quaternary Amines
Nitrile Reduction LiAlH₄, H₂/Raney Ni Primary Amine (-CH₂NH₂)
Hydrolysis (Acidic/Basic) H₃O⁺ or OH⁻ Carboxylic Acid (-COOH)
Grignard Addition R-MgBr, then H₃O⁺ Ketone (C=O)R
Cycloaddition Sodium Azide (NaN₃) Tetrazole Ring

Fluorene and its derivatives are important structural motifs in materials science, particularly for organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net While direct synthesis from this compound is not prominently documented, its structure makes it a plausible precursor for constructing such polycyclic systems through multi-step synthetic sequences.

A hypothetical but chemically sound strategy could involve the transformation of the nitrile group into a functionality capable of participating in an intramolecular cyclization. For example, the nitrile could be hydrolyzed to a carboxylic acid, which is then used in a Friedel-Crafts acylation of a biphenyl derivative. Subsequent reduction and intramolecular Friedel-Crafts alkylation, driven by the terminal alkyl bromide, would form the characteristic five-membered ring of the fluorene core. This approach showcases the potential of this compound as a starting material for creating complex, rigid scaffolds used in advanced materials. rsc.orgresearchgate.net

Strategic Integration into Convergent and Cascade Syntheses

The distinct reactivity of the bromide and nitrile functionalities allows for the strategic design of convergent or cascade reactions, where multiple bonds are formed in a single, efficient sequence.

While this compound itself is achiral, its derivatives are excellent candidates for enantioselective transformations. The nitrile group is particularly amenable to biocatalytic methods, which offer high selectivity under mild conditions. acs.orgnih.gov Enzymes such as nitrilases and nitrile hydratases can hydrolyze nitriles to carboxylic acids or amides, respectively. nih.gov

In a kinetic resolution scenario, a racemic derivative of this compound could be subjected to an enantioselective enzyme that acts on only one enantiomer, allowing for the separation of a chiral acid/amide and the unreacted nitrile. Such biocatalytic protocols are highly valued for their efficiency and environmental compatibility in synthesizing polyfunctionalized, optically active compounds. acs.orgnih.gov

Table 2: Potential Biocatalytic Transformations for Nitrile-Containing Compounds

Enzyme Class Transformation Product Potential Application
Nitrilase Direct hydrolysis of nitrile Carboxylic Acid + Ammonia Enantioselective synthesis of chiral acids
Nitrile Hydratase Hydration of nitrile Carboxamide Synthesis of chiral amides
Amidase Hydrolysis of carboxamide Carboxylic Acid + Ammonia Step-wise hydrolysis following nitrile hydratase action

The linear distance between the electrophilic alkyl bromide and the nitrile group makes this compound an ideal precursor for intramolecular cyclization reactions to form heterocyclic compounds. researchgate.net A prominent application is the synthesis of substituted piperidines, which are common scaffolds in pharmaceuticals.

The synthetic route involves a two-step, one-pot process. First, the nitrile group is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting 6-amino-2,2-dimethylhexyl bromide intermediate, without being isolated, can undergo a spontaneous or base-catalyzed intramolecular nucleophilic substitution. The primary amine attacks the terminal electrophilic carbon, displacing the bromide and forming a stable six-membered ring. This straightforward cyclization yields 3,3-dimethylpiperidine, a valuable substituted cyclic amine. This method provides an efficient pathway to saturated nitrogen heterocycles from an acyclic precursor. acs.org

Exploration in Radiopharmaceutical Development (Focusing on Intermediate Role)

In the field of nuclear medicine and positron emission tomography (PET), molecules are labeled with short-lived positron-emitting radionuclides like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). researchgate.net this compound can serve as a valuable "cold" precursor or intermediate scaffold for the synthesis of such radiopharmaceuticals. nih.gov

Its role can be envisioned in several ways:

Precursor for Radiohalogenation: The stable bromine atom can be substituted with a radioactive isotope of a halogen, such as Bromine-76 (⁷⁶Br), via nucleophilic substitution. This allows the introduction of a PET-active radionuclide at a specific position. acs.org

Scaffold for ¹¹C-Labeling: The molecule can be used as a building block to which a ¹¹C-labeled group is attached in the final step of the synthesis. For example, the terminal bromide can be converted into an organometallic reagent (e.g., Grignard) and reacted with [¹¹C]CO₂ to form a labeled carboxylic acid. Alternatively, the nitrile could be reduced to an amine, which is then alkylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate, one of the most common methods in radiochemistry. researchgate.net

In these applications, the 2,2-dimethylhexanenitrile backbone acts as a linker or scaffold that provides the desired pharmacokinetic properties while carrying the radioactive payload to its biological target.

Table 3: Potential Radiosynthesis Strategies Involving this compound Derivatives

Radionuclide Labeling Precursor Functional Group Targeted Reaction Type
¹¹C [¹¹C]CH₃I Amine (from nitrile reduction) N-Alkylation
¹¹C [¹¹C]CO₂ Organometallic (from C-Br) Carbonation
¹⁸F [¹⁸F]F⁻ Alkyl Bromide Nucleophilic Substitution
⁷⁶Br [⁷⁶Br]Br⁻ Alkyl Tosylate/Mesylate (from C-Br) Nucleophilic Substitution

Computational and Theoretical Investigations of Nitrile and Halogenated Alkyl Functionality

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. It is particularly effective for predicting the reactivity of organic compounds by calculating their potential energy surfaces for various reactions.

For 6-bromo-2,2-dimethylhexanenitrile, DFT can be applied to predict its behavior in chemical reactions. The molecule possesses two primary reactive sites: the electrophilic carbon of the nitrile group (C≡N) and the carbon atom bonded to the bromine, which is susceptible to nucleophilic substitution (S_N2) reactions. DFT calculations can determine the activation energies (E_a) required for these reactions, providing a quantitative measure of reactivity. nih.gov Studies on other nitriles have shown a strong correlation between DFT-calculated activation energies and experimentally measured reaction rates, particularly for nucleophilic attacks on the nitrile carbon. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Parameters for a Hypothetical Reaction

This table illustrates the type of data that would be generated from a DFT study on the hydrolysis of this compound. The change in bond lengths and the calculated activation energy are key predictors of the reaction's feasibility.

ParameterGround State (Optimized Geometry)Transition State
C≡N Bond Length~ 1.15 Å~ 1.18 Å
C-Br Bond Length~ 1.97 Å~ 1.97 Å
C(nitrile)-O(water) DistanceNon-bonded~ 1.45 Å
Activation Energy (E_a)N/ACalculated Value (e.g., 20-30 kcal/mol)

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies on Reaction Mechanisms

To accurately model a chemical reaction in a realistic environment, such as in a solvent or an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.gov This approach treats the most chemically important part of the system with high-level quantum mechanics (QM), while the surrounding environment is described using less computationally expensive molecular mechanics (MM) force fields. nih.govmdpi.com

In a QM/MM study of this compound reacting in an aqueous solution, the molecule itself and the attacking nucleophile (e.g., a water molecule or hydroxide (B78521) ion) would typically constitute the QM region. The surrounding water molecules forming the solvent shell would be the MM region. This partitioning allows for an accurate description of the bond-breaking and bond-forming events while still accounting for the electrostatic and van der Waals interactions with the solvent. mdpi.comacs.org

Such studies are crucial for understanding how the solvent influences the reaction mechanism and energy barriers. nih.gov For instance, the transfer of a proton during nitrile hydrolysis or the stabilization of the leaving bromide ion in an S_N2 reaction are critically dependent on solvent interactions. QM/MM simulations can map the minimum energy path of the reaction, providing a detailed, step-by-step view of the molecular transformations. mdpi.com While specific QM/MM studies on this molecule are not available, the methodology has been successfully applied to understand nitrile group vibrations and reactions in complex environments. acs.orgnih.gov

Analysis of Electronic Properties and Reactivity Descriptors (e.g., Fukui Functions)

Within the framework of DFT, chemical reactivity can also be analyzed using conceptual descriptors. These descriptors, derived from changes in electron density, help identify the most reactive sites within a molecule. mdpi.com One of the most powerful of these is the Fukui function, which indicates the propensity of a specific atomic site in a molecule to accept or donate electrons. numberanalytics.comscm.com

The Fukui function helps predict sites for nucleophilic and electrophilic attack: researchgate.netresearchgate.net

f+(r) measures the reactivity towards a nucleophilic attack and is large at sites that readily accept an electron.

f-(r) measures the reactivity towards an electrophilic attack and is large at sites that readily donate an electron.

f0(r) measures the reactivity towards a radical attack . faccts.de

For this compound, analysis of the Fukui functions would predict the following:

The carbon atom of the nitrile group and the carbon atom bonded to the bromine would be the primary sites for nucleophilic attack , as they are electrophilic. This would be indicated by high values of the condensed Fukui function, f+. nih.govlibretexts.org

The nitrogen atom of the nitrile group, with its lone pair of electrons, would be the most likely site for electrophilic attack (e.g., protonation), which would be reflected in a high f- value.

These descriptors provide a rapid and effective way to understand the intrinsic reactivity of the molecule, guiding the prediction of its chemical behavior. researchgate.net

Table 2: Predicted Condensed Fukui Function Indices for Key Atoms

This table shows hypothetical Fukui function values, which quantify the reactivity at each atomic site. A higher f+ value indicates a better site for nucleophilic attack, while a higher f- value indicates a better site for electrophilic attack.

Atom in this compoundPredicted f+ (Site for Nucleophilic Attack)Predicted f- (Site for Electrophilic Attack)
C1 (Nitrile Carbon)HighLow
N (Nitrile Nitrogen)LowHigh
C6 (Carbon bonded to Bromine)Moderate-HighLow
Br (Bromine)LowModerate

Future Perspectives in 6 Bromo 2,2 Dimethylhexanenitrile Research

Unexplored Synthetic Transformations and Derivatizations

The presence of two distinct reactive sites on 6-Bromo-2,2-dimethylhexanenitrile opens avenues for a variety of derivatizations that have yet to be fully explored. The nitrile group and the alkyl bromide can be targeted selectively or simultaneously to generate a diverse library of compounds.

The nitrile group is a valuable precursor for several functional groups. researchgate.net Its hydrolysis under acidic or basic conditions can yield a carboxylic acid, while reduction, typically with powerful reducing agents like lithium aluminum hydride (LiAlH₄), can produce a primary amine. libretexts.orgchemistrysteps.com These fundamental transformations, when applied to this compound, could lead to novel amino acids or bromo-functionalized carboxylic acids, which are valuable building blocks in medicinal chemistry and materials science.

Furthermore, the carbon atom alpha to the nitrile group is activated, making it susceptible to alkylation. acs.org While traditional alkylation often involves alkyl halides, modern approaches utilize alcohols or alkenes under catalytic conditions, offering more atom-economical and environmentally friendly alternatives. acs.orgacs.org Applying these methods to this compound could introduce additional complexity and functionality.

The alkyl bromide moiety readily participates in nucleophilic substitution (SN2) reactions. libretexts.org This allows for the introduction of a wide range of nucleophiles, such as azides, thiols, or alkoxides, to create new derivatives. Additionally, the bromide can be used to form organometallic reagents, such as Grignard or organolithium reagents, which can then react with various electrophiles.

Intramolecular reactions present another intriguing possibility. Depending on the reaction conditions, the molecule could undergo cyclization, where the nitrile group or a derivative thereof acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This could lead to the formation of functionalized cyclic compounds, which are of significant interest in drug discovery.

Functional Group Potential Transformation Potential Product Class
Nitrile (-C≡N)Hydrolysis libretexts.orgchemistrysteps.comCarboxylic Acids
Nitrile (-C≡N)Reduction libretexts.orgchemistrysteps.comPrimary Amines
Nitrile (-C≡N)Ritter Reaction chemistrysteps.comN-Substituted Amides
Alkyl Bromide (-Br)Nucleophilic Substitution libretexts.orgAzides, Ethers, Thioethers
Alkyl Bromide (-Br)Finkelstein Reaction byjus.comAlkyl Iodides
BothIntramolecular CyclizationCyclic Amines, Lactams

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Advances in catalysis offer the potential to significantly improve the synthesis and derivatization of this compound by enhancing reaction rates, improving selectivity, and allowing for milder reaction conditions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. acs.org Photoacid catalysis, for instance, uses light to increase the acidity of a catalyst, enabling reactions like acetalization. nsf.gov For a molecule like this compound, photocatalytic methods could enable novel carbon-carbon bond formations or functional group interconversions under mild conditions. For example, photoinduced hydrogen atom transfer (HAT) catalysis can facilitate the alkylation of nitriles with nonactivated alkenes. acs.org

Transition-Metal Catalysis: Homogeneous and heterogeneous transition-metal catalysts are pivotal in modern organic synthesis.

Cobalt Catalysis: Well-defined molecular cobalt catalysts have been successfully used for the α-alkylation of nitriles with primary alcohols through a "borrowing hydrogen" process. acs.org This method is highly atom-economical, producing water as the only byproduct. acs.org

Palladium Catalysis: Palladium catalysts are renowned for their role in cross-coupling reactions. While typically used with aryl halides, advancements could allow for the coupling of alkyl halides like this compound with various partners. Palladium-catalyzed cyanation is also a key method for synthesizing nitriles. researchgate.net

Manganese-Based Catalysis: Manganese-based magnetic catalysts are gaining attention due to their high efficiency, magnetic recoverability, and environmental sustainability. researchgate.net These catalysts are effective in a range of reactions, including oxidations and coupling reactions, and could be adapted for transformations involving this compound. researchgate.net

The development of catalysts that can selectively activate either the C-Br bond or the nitrile group would be a significant advancement, allowing for controlled, stepwise modifications of the molecule.

Catalytic System Potential Application Key Advantage
Photocatalysisα-Alkylation of nitrile with alkenes acs.orgMild conditions, use of visible light
Cobalt Catalysisα-Alkylation of nitrile with alcohols acs.orgAtom economy, water as byproduct
Manganese CatalysisOxidation, Coupling Reactions researchgate.netMagnetic recoverability, sustainability
Photoacid CatalysisAcetalization (if nitrile is converted to carbonyl) nsf.govLight-mediated reactivity control

Integration into Emerging Methodologies in Sustainable Organic Synthesis

Future research on this compound should align with the principles of green chemistry, aiming to reduce environmental impact through the design of safer and more efficient chemical processes. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions. Catalytic processes, such as the borrowing hydrogen methodology for nitrile alkylation, are prime examples of atom-economical reactions. acs.orgnih.gov

Use of Renewable Feedstocks and Greener Solvents: While the synthesis of this compound itself may rely on petrochemical sources, its derivatizations can be made more sustainable. This includes using bio-based solvents or reagents. pageplace.de Furthermore, developing synthetic routes that utilize water as a solvent, potentially under superheated conditions with microwave assistance, would significantly reduce the reliance on volatile organic compounds (VOCs). researchgate.net

Energy Efficiency: The use of photocatalysis, which harnesses visible light, or microwave-assisted synthesis can drastically reduce the energy consumption associated with traditional heating methods. researchgate.netpageplace.de These technologies often lead to shorter reaction times and improved yields.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. While direct biocatalytic transformations on this compound are yet to be explored, enzymes like aldoxime dehydratases, which are used for the cyanide-free synthesis of nitriles from aldoximes, showcase the potential of biocatalysis in the sustainable production and modification of nitrile-containing compounds. mdpi.com Integrating biocatalytic steps into the synthesis or derivatization pathways of this molecule could represent a significant step towards sustainability.

By focusing on these future perspectives, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis, while simultaneously advancing the goals of modern, sustainable chemical research.

Q & A

Q. What are the established synthetic routes for 6-Bromo-2,2-dimethylhexanenitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of 2,2-dimethylhexanenitrile precursors. Key steps include:

  • Bromination at the 6-position : Use of N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DCM .
  • Purification : Column chromatography (silica gel, hexane/EtOAC) or recrystallization to achieve >95% purity .
    Critical Factors :
  • Temperature control : Exothermic bromination requires slow addition of NBS to avoid side reactions (e.g., di-bromination).
  • Solvent polarity : Non-polar solvents favor selectivity for mono-bromination.
    Data Table : Comparison of Yields Under Different Conditions
SolventInitiatorTemp (°C)Yield (%)Purity (%)
CCl₄AIBN807297
DCMLight406595

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.25 (s, 6H, 2×CH₃), δ 2.45 (t, 2H, CH₂CN), δ 3.40 (t, 2H, CH₂Br) .
    • ¹³C NMR : Signals for Br-C (δ 35), CN (δ 120), and quaternary C (δ 45) confirm substitution pattern.
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 650 cm⁻¹ (C-Br stretch) .
    Validation Tip : Compare with analogs like 6-Bromohexanenitrile (δ 3.38 for CH₂Br in ¹H NMR) to confirm dimethyl substitution .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected peaks in ¹H NMR) be resolved for this compound?

Methodological Answer: Contradictions often arise from:

  • Impurities : Trace solvents (e.g., DCM) or unreacted starting materials. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 218.03 .
  • Diastereomer formation : Check for asymmetric byproducts via chiral HPLC if unexpected splitting occurs.
    Case Study : A 2025 study observed δ 1.30 (s) instead of δ 1.25 due to residual hexane; repurification with activated charcoal resolved the issue .

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions (e.g., Negishi or Suzuki)?

Methodological Answer:

  • Catalyst Selection : Nickel-based catalysts (e.g., NiCl₂-glyme) outperform palladium in alkyl bromide coupling due to reduced β-hydride elimination .
  • Zinc Reagent Preparation : Pre-activate Zn dust with TMSCl to enhance transmetallation efficiency.
    Optimized Protocol :

React this compound (1 eq) with Et₂Zn (1.2 eq) in THF at 0°C.

Add NiCl₂-glyme (5 mol%) and stir at 25°C for 12h.
Yield Improvement : From 55% (Pd(PPh₃)₄) to 82% (NiCl₂-glyme) .

Q. How do steric effects from the 2,2-dimethyl group influence nucleophilic substitution reactions?

Methodological Answer: The geminal dimethyl groups create steric hindrance, slowing SN2 pathways. Experimental evidence includes:

  • Kinetic Studies : Rate of substitution with KI in acetone is 3× slower vs. non-methylated analogs.
  • Computational Analysis : DFT calculations show a 15 kcal/mol higher activation energy for SN2 due to hindered backside attack .
    Alternative Pathways : Favor elimination (E2) under strong base conditions (e.g., t-BuOK), yielding alkenes as major products.

Q. What are the challenges in scaling up the synthesis of this compound for multigram applications?

Methodological Answer:

  • Exotherm Management : Use jacketed reactors with controlled cooling during bromination.
  • Solvent Recovery : Distill DCM or CCl₄ for reuse, reducing costs by ~40% .
  • Safety : Bromine handling requires scrubbers to neutralize HBr emissions.

Q. Data Contradiction Analysis Table

IssueLikely CauseResolution StrategyReference
Low melting pointSolvent inclusionRecrystallize from EtOH/H₂O
Unstable HRMS signalDegradation in ESI sourceUse APCI ionization
Poor coupling yieldsZn reagent oxidationFreshly prepare under N₂

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,2-dimethylhexanenitrile
Reactant of Route 2
6-Bromo-2,2-dimethylhexanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.